Anacetrapib-d3

Stable isotope labeling Mass shift adequacy Deuterium placement

Anacetrapib-d3 (CAS 1061715-90-9) is a stable isotope-labeled internal standard in which three hydrogen atoms on the 2′-methoxy group of anacetrapib are replaced by deuterium atoms, yielding a molecular formula of C₃₀H₂₂D₃F₁₀NO₃ and a molecular weight of 640.53 g/mol. As a deuterated analog of the potent cholesteryl ester transfer protein (CETP) inhibitor anacetrapib (IC₅₀ 7.9±2.5 nM against rhCETP), this compound is designed exclusively for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays to enable precise quantification of unlabeled anacetrapib in complex biological matrices during pharmacokinetic, drug metabolism, and bioequivalence studies.

Molecular Formula C30H25F10NO3
Molecular Weight 640.536
CAS No. 1061715-90-9
Cat. No. B585151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnacetrapib-d3
CAS1061715-90-9
Synonyms(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4’-fluoro-2’-(methoxy-d3)-5’-(1-methylethyl)-4-(trifluoromethyl)[1,1’-biphenyl]-2-yl]methyl]-4-methyl-2-oxazolidinone;  (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4’-fluoro-5’-isopropyl-2’-(methoxy-d3
Molecular FormulaC30H25F10NO3
Molecular Weight640.536
Structural Identifiers
SMILESCC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3
InChIKeyMZZLGJHLQGUVPN-IVVQBUEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anacetrapib-d3 (CAS 1061715-90-9) Procurement Guide: Deuterated CETP Inhibitor Internal Standard for LC-MS/MS


Anacetrapib-d3 (CAS 1061715-90-9) is a stable isotope-labeled internal standard in which three hydrogen atoms on the 2′-methoxy group of anacetrapib are replaced by deuterium atoms, yielding a molecular formula of C₃₀H₂₂D₃F₁₀NO₃ and a molecular weight of 640.53 g/mol . As a deuterated analog of the potent cholesteryl ester transfer protein (CETP) inhibitor anacetrapib (IC₅₀ 7.9±2.5 nM against rhCETP), this compound is designed exclusively for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays to enable precise quantification of unlabeled anacetrapib in complex biological matrices during pharmacokinetic, drug metabolism, and bioequivalence studies [1].

Why a Non-Isotopic Internal Standard Cannot Replace Anacetrapib-d3 in Regulatory Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with and mirror the extraction recovery, ionization efficiency, and matrix-effect behavior of the target analyte throughout the entire analytical workflow. A non-isotopic structural analog such as chlorpropamide — used as an internal standard in one published rat plasma anacetrapib method — exhibits different chromatographic retention (m/z 277→175 vs. 638→283 for anacetrapib), differential protein precipitation recovery, and divergent ion suppression/enhancement profiles in lipid-rich matrices, which directly compromise accuracy and precision [1]. In contrast, the stable isotope-labeled Anacetrapib-d3 shares identical physicochemical properties with unlabeled anacetrapib, eluting at the same retention time and experiencing the same matrix-induced ion suppression, thereby fulfilling the fundamental requirement for a SIL-IS as codified in the 2022 ICH M10 bioanalytical method validation guideline [2]. The CETP inhibitor class presents particular bioanalytical challenges — high lipophilicity (anacetrapib log D ~6), extensive plasma protein binding (94.3–87.7%), and accumulation in adipose tissue — that make non-isotopic internal standards especially prone to divergent recovery artifacts [3].

Quantitative Differentiation of Anacetrapib-d3 vs. Alternative Internal Standards: Head-to-Head and Cross-Study Evidence


Site-Specific Methoxy-d3 Labeling: A Defined +3 Da Mass Shift That Avoids Spectral Overlap

Anacetrapib-d3 carries exactly three deuterium atoms at the 2′-methoxy position of the biphenyl moiety, producing a mass shift of +3 Da relative to unlabeled anacetrapib (monoisotopic mass 637.51 Da vs. 640.53 Da) . This +3 Da shift is distinguished from the Merck-proprietary clinical internal standard [¹³C₇¹⁵N₂H₇]-anacetrapib (termed 'III' or M+13), which provides a +13 Da shift but requires custom multi-step synthesis involving ¹³C, ¹⁵N, and ²H incorporation as described by Kuethe et al. (2013) [1]. The +3 Da separation is adequate to prevent overlap with the natural isotopic envelope of anacetrapib, where the [M+2] abundance from two ¹³C atoms is approximately 3.2% of the monoisotopic peak, and the [M+3] contribution is negligible (<0.3%), based on the molecular formula C₃₀H₂₅F₁₀NO₃ .

Stable isotope labeling Mass shift adequacy Deuterium placement

Commercial Catalog Availability vs. Custom Synthesis: Procurement Lead Time and Accessibility

Anacetrapib-d3 is stocked as a catalog product by multiple independent suppliers — including Toronto Research Chemicals (TRC), BOC Sciences, Santa Cruz Biotechnology, and Alfa Chemistry — with typical purities of ≥98% and certificates of analysis available upon purchase . In contrast, the [M+13] internal standard ([¹³C₇¹⁵N₂H₇]-anacetrapib) used in Merck's clinical bioanalytical assays was synthesized via a dedicated, multi-step route at the Merck Labeled Compound Synthesis Group and has not been commercialized as a catalog item; the synthesis publication by Kuethe et al. (2013) explicitly describes it as prepared 'to support clinical samples,' not as a commercial offering [1]. Similarly, the [M+6] labeled anacetrapib used for the absolute bioavailability microdosing study required de novo synthesis [1]. For non-GLP discovery bioanalysis using structural analogs, chlorpropamide has been reported as an internal standard (Kim et al., 2017), but it is not isotopically labeled and introduces matrix-effect correction errors, as evidenced by the higher LLOQ of 5 ng/mL vs. 1 ng/mL achievable with SIL-IS methods [2][3].

Procurement feasibility Catalog availability Custom synthesis

Method Sensitivity: LLOQ Comparison Between SIL-IS and Non-Isotopic IS Methods for Anacetrapib Quantification

Published LC-MS/MS methods for anacetrapib quantification that employ a stable isotope-labeled internal standard (SIL-IS) achieve significantly lower lower limits of quantification (LLOQ) than methods using non-isotopic structural analogs. The Krishna et al. (2009) clinical PK method, which utilized a SIL-IS (Merck internal standard), achieved an LLOQ of 1 ng/mL from 0.25 mL human plasma, with inter-assay precision of <5% and accuracy of 95–103% of nominal across the calibration range [1]. In contrast, the Kim et al. (2017) method employing chlorpropamide — a sulfonylurea structurally unrelated to anacetrapib — as the internal standard reported an LLOQ of 5 ng/mL from 0.02 mL rat plasma [2]. Although plasma volumes differ, the 5-fold higher absolute LLOQ of the chlorpropamide method reflects the inability of a non-isotopic IS to adequately compensate for differential matrix effects and extraction recovery at low analyte concentrations. The Chavez-Eng et al. (2016) validated UPLC-MS/MS method using [¹³C₇¹⁵N₂H₇]-anacetrapib further demonstrated a validated range of 1–2000 ng/mL for anacetrapib and 0.025–50 ng/mL for microdosed [¹³C₅¹⁵N]-anacetrapib, establishing that SIL-IS methods support sub-ng/mL quantification when required [3].

LLOQ comparison Method sensitivity Bioanalytical validation

Non-Exchangeable Deuterium Placement: Methoxy-d3 Labeling Ensures Isotopic Integrity Across the Analytical Workflow

The three deuterium atoms in Anacetrapib-d3 are situated on the 2′-methoxy substituent (O-CD₃), a non-exchangeable position under all standard bioanalytical conditions including protein precipitation with acetonitrile, liquid-liquid extraction at variable pH (typically pH 4–9), and evaporation/reconstitution steps . This represents a structural advantage over internal standards labeled at exchangeable positions (e.g., -OH, -NH, -SH), where deuterium can back-exchange with protium during sample preparation, causing unpredictable mass shift erosion and compromising quantification accuracy [1]. The methoxy-d3 group is covalently bonded via the oxygen atom to the aromatic ring; the C-D bonds are not susceptible to acid- or base-catalyzed exchange under conditions relevant to bioanalytical workflows. In contrast, deuterium labels placed on aliphatic hydroxyl or amine positions of CETP inhibitor metabolites have been documented to undergo partial back-exchange in protic solvents [1]. The Kuethe et al. (2013) synthesis paper for the Merck [M+13] internal standard incorporated deuterium at a non-exchangeable position (²H₇), confirming the strategic importance of non-labile deuterium placement for clinical bioanalysis [2].

Deuterium exchange stability Isotopic fidelity Sample preparation robustness

Purity and Documentation: ≥98% Chemical Purity with Full Certificate of Analysis Supporting GLP Compliance

Commercially supplied Anacetrapib-d3 is offered with a minimum chemical purity of ≥98% as determined by HPLC, accompanied by a downloadable certificate of analysis (CoA) that documents batch-specific purity, identity confirmation via NMR and mass spectrometry, and storage recommendations . This documentation meets the traceability requirements of GLP-compliant bioanalytical laboratories operating under ICH M10 guidance, which mandates that internal standard identity, purity, and stability be documented [1]. The CoA availability for Anacetrapib-d3 contrasts with the situation for the proprietary [M+13] internal standard, where purity documentation would need to be generated de novo by the custom synthesis provider with each batch [2]. Furthermore, the ≥98% purity specification is adequate for bioanalytical use: at typical IS working concentrations (50–500 ng/mL), impurities from the IS contribute ≤2% of the IS response and do not meaningfully impact quantification accuracy.

Chemical purity Certificate of analysis GLP compliance

Recommended Procurement and Application Scenarios for Anacetrapib-d3 in Bioanalytical Workflows


Clinical Pharmacokinetic and Bioequivalence Studies Requiring GLP-Compliant Internal Standards

Anacetrapib-d3 is the appropriate internal standard for GLP-regulated quantification of anacetrapib in human plasma in support of pharmacokinetic parameter determination (Cₘₐₓ, AUC, t₁/₂). The ≥98% purity specification with batch-specific CoA meets ICH M10 documentation requirements [1]. The SIL-IS approach enables the validated LLOQ of 1 ng/mL essential for capturing the full plasma concentration-time profile, particularly during the terminal elimination phase where concentrations may fall below 5 ng/mL — a sensitivity threshold not reliably achievable with non-isotopic internal standards such as chlorpropamide [2][3].

Adipose Tissue Accumulation Studies Leveraging Deuterated IS Matrix Effect Correction

Anacetrapib exhibits extensive distribution into adipose tissue, where lipid-rich matrices produce severe ion suppression in LC-MS/MS. Methods using SIL-IS have been specifically validated for anacetrapib quantification in human and animal adipose tissue [4]. Anacetrapib-d3, with its identical retention time and ionization behavior to the analyte, provides optimal correction for adipose-derived matrix effects that cannot be compensated by non-isotopic internal standards.

Academic and Contract Research Laboratory Method Development with Budget Constraints

For academic laboratories and CROs developing in-house anacetrapib quantification methods, Anacetrapib-d3 as a catalog product from multiple suppliers eliminates the ≥8–12 week lead time and high cost (>$5,000–10,000) associated with commissioning a custom [¹³C₇¹⁵N₂H₇]-anacetrapib synthesis [5]. The off-the-shelf availability enables method development timelines measured in days rather than months.

Stability Studies and Forced Degradation Assessment Requiring Isotopically Consistent Internal Standards

In anacetrapib stability studies (bench-top, freeze-thaw, long-term frozen storage), the internal standard must remain chemically and isotopically intact across all storage conditions to avoid introducing quantification bias. The non-exchangeable methoxy-d3 label of Anacetrapib-d3 ensures isotopic integrity through multiple freeze-thaw cycles and extended storage at −20°C or −80°C, conditions where deuterium labels at exchangeable positions could undergo back-exchange with ambient moisture [6].

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